molecular formula C13H19F2N5 B11749750 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749750
M. Wt: 283.32 g/mol
InChI Key: NVGBTSNMEVOKOG-UHFFFAOYSA-N
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Description

The compound “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is a synthetic organic molecule characterized by its unique structure, which includes two pyrazole rings substituted with methyl and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which are then functionalized with methyl and difluoroethyl groups. The final step involves the coupling of the two pyrazole rings through a methylamine linkage. Common reagents used in these reactions include hydrazine, methyl iodide, and difluoroethyl bromide, under conditions such as reflux in anhydrous solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

“{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development .

Industry

In the industrial sector, “this compound” is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This leads to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
  • 1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, "{[1-(2,2-difluoroethyl)-5-methyl-1H-py

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-9-11(6-17-19(9)3)4-16-5-12-7-18-20(10(12)2)8-13(14)15/h6-7,13,16H,4-5,8H2,1-3H3

InChI Key

NVGBTSNMEVOKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=C(N(N=C2)CC(F)F)C

Origin of Product

United States

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